molecular formula C17H15Cl2N3O3 B065562 ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-36-5

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B065562
CAS RN: 174842-36-5
M. Wt: 380.2 g/mol
InChI Key: UQDOPEKUDWZNMX-UHFFFAOYSA-N
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Description

“Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a complex organic compound. It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound that is a member of the family of pyrazolopyridines . Pyrazolo[3,4-b]pyridines are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Scientific Research Applications

Microwave-assisted Synthesis

This compound is a derivative of pyrazolo[3,4-b]pyridine, which has been the subject of numerous reviews analyzing various strategies for constructing the heterocyclic system and new approaches to synthetic methods . The synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation is presented only by few publications .

Pharmacological Activity

Pyrazolopyridines, including this compound, have a wide range of pharmacological activity . They have been the subject of numerous reviews analyzing various strategies for constructing the heterocyclic system and new approaches to synthetic methods .

Pesticidal Properties

Pyrazolopyridines also have pesticidal properties . This makes them valuable in the field of agriculture, where they can be used to protect crops from pests.

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, such as this compound, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities

Apart from antiviral and anticancer activities, it is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity Properties

Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by biological factors such as the physiological state of the target cells and the presence of other biomolecules .

properties

IUPAC Name

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-4-24-17(23)13-8-20-16-14(9(2)21-22(16)3)15(13)25-12-6-10(18)5-11(19)7-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDOPEKUDWZNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC(=CC(=C3)Cl)Cl)C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381046
Record name ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS RN

174842-36-5
Record name Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174842-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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